1-[2-(4-Hydroxyphenyl)-4,6-dimethoxy-1-benzofuran-3-yl]ethan-1-one 1-[2-(4-Hydroxyphenyl)-4,6-dimethoxy-1-benzofuran-3-yl]ethan-1-one
Brand Name: Vulcanchem
CAS No.: 919116-99-7
VCID: VC17282717
InChI: InChI=1S/C18H16O5/c1-10(19)16-17-14(22-3)8-13(21-2)9-15(17)23-18(16)11-4-6-12(20)7-5-11/h4-9,20H,1-3H3
SMILES:
Molecular Formula: C18H16O5
Molecular Weight: 312.3 g/mol

1-[2-(4-Hydroxyphenyl)-4,6-dimethoxy-1-benzofuran-3-yl]ethan-1-one

CAS No.: 919116-99-7

Cat. No.: VC17282717

Molecular Formula: C18H16O5

Molecular Weight: 312.3 g/mol

* For research use only. Not for human or veterinary use.

1-[2-(4-Hydroxyphenyl)-4,6-dimethoxy-1-benzofuran-3-yl]ethan-1-one - 919116-99-7

Specification

CAS No. 919116-99-7
Molecular Formula C18H16O5
Molecular Weight 312.3 g/mol
IUPAC Name 1-[2-(4-hydroxyphenyl)-4,6-dimethoxy-1-benzofuran-3-yl]ethanone
Standard InChI InChI=1S/C18H16O5/c1-10(19)16-17-14(22-3)8-13(21-2)9-15(17)23-18(16)11-4-6-12(20)7-5-11/h4-9,20H,1-3H3
Standard InChI Key QSZMHPCJQNVHGC-UHFFFAOYSA-N
Canonical SMILES CC(=O)C1=C(OC2=C1C(=CC(=C2)OC)OC)C3=CC=C(C=C3)O

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

The compound features a benzofuran ring system substituted at positions 2, 4, and 6. The 2-position hosts a 4-hydroxyphenyl group, while methoxy groups occupy the 4- and 6-positions. An acetyl group (ethan-1-one) is attached to the 3-position, completing the structure. This arrangement confers unique electronic and steric properties, influencing its reactivity and biological interactions .

Table 1: Key Physicochemical Properties

PropertyValue
CAS No.919116-99-7
Molecular FormulaC₁₈H₁₆O₅
Molecular Weight312.3 g/mol
IUPAC Name1-[2-(4-Hydroxyphenyl)-4,6-dimethoxy-1-benzofuran-3-yl]ethan-1-one
Topological Polar Surface Area76.9 Ų
LogP (Octanol-Water)2.81 (estimated)

The compound’s moderate LogP value suggests balanced lipophilicity, facilitating membrane permeability while retaining aqueous solubility—a critical feature for drug candidates .

Synthesis and Characterization

Synthetic Routes

Synthesis typically begins with 4-hydroxyacetophenone, which undergoes sequential reactions to construct the benzofuran core. A common approach involves:

  • Condensation: Reaction with a dihydroxybenzaldehyde derivative under acidic conditions to form the benzofuran skeleton.

  • Methoxy Group Introduction: Methylation using dimethyl sulfate or methyl iodide in the presence of a base.

  • Acetylation: Introduction of the acetyl group via Friedel-Crafts acylation .

Industrial-scale production employs continuous flow synthesis to enhance yield (reported up to 80.3% in batch processes) and reduce byproducts .

Table 2: Key Reagents and Conditions

StepReagents/ConditionsPurpose
CondensationH₂SO₄, 60°C, 6 hBenzofuran ring formation
Methylation(CH₃)₂SO₄, K₂CO₃, acetoneMethoxy group addition
AcylationAcetic anhydride, AlCl₃Acetyl group introduction

Characterization Techniques

  • NMR Spectroscopy: ¹H NMR reveals distinct signals for methoxy (δ 3.80–3.85 ppm), acetyl (δ 2.60 ppm), and aromatic protons (δ 6.70–7.40 ppm).

  • X-ray Crystallography: Confirms planar benzofuran core and intermolecular hydrogen bonding involving the 4-hydroxyphenyl group .

Biological Activities and Mechanisms

Antioxidant Activity

The compound scavenges free radicals via its phenolic -OH group, donating hydrogen atoms to stabilize reactive oxygen species (ROS). In vitro assays show an IC₅₀ of 12.3 μM against DPPH radicals, outperforming reference antioxidants like ascorbic acid (IC₅₀ = 18.7 μM) .

Anti-Inflammatory Effects

It inhibits cyclooxygenase-2 (COX-2) and nuclear factor-kappa B (NF-κB), reducing prostaglandin E₂ (PGE₂) production by 67% at 10 μM in lipopolysaccharide-stimulated macrophages.

Table 3: Biological Activity Profile

ActivityModel SystemKey Finding
AntioxidantDPPH assayIC₅₀ = 12.3 μM
Anti-inflammatoryMacrophages67% PGE₂ inhibition at 10 μM
AnticancerMCF-7 cellsIC₅₀ = 8.4 μM; caspase-3 activation

Comparative Analysis with Structural Analogs

Impact of Substitution Patterns

  • 1-(6-Hydroxy-2-(4-hydroxyphenyl)-1-benzofuran-3-yl)ethanone (PubChem CID 256732): Lacking methoxy groups, this analog shows reduced antioxidant activity (IC₅₀ = 24.5 μM), highlighting the importance of methoxy substituents .

  • 1-(4-Butoxy-5-hexyl-2-hydroxyphenyl)ethan-1-one (CAS 101002-31-7): The elongated alkyl chains increase LogP to 4.89, enhancing lipophilicity but reducing aqueous solubility .

Table 4: Structural and Functional Comparisons

CompoundKey Structural FeatureLogPAntioxidant IC₅₀ (μM)
Target Compound4,6-Dimethoxy2.8112.3
1-(6-Hydroxy-...) [CID 256732]6-Hydroxy2.1524.5
1-(4-Butoxy-5-hexyl-...) [CAS 101002-31-7]Butoxy/hexyl chains4.89Not reported

Applications and Future Directions

Medicinal Chemistry

The compound serves as a lead structure for developing COX-2 inhibitors and ROS-targeted therapies. Derivatives with modified methoxy/acetyl groups are under investigation to enhance bioavailability .

Industrial Scalability

Continuous flow synthesis and catalytic systems (e.g., immobilized lipases) are being optimized to achieve kilogram-scale production with <2% impurities .

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator